Teglicar

Metabolic Disease CPT1A Selectivity Fatty Acid Oxidation

CPT1A research is confounded by irreversible, non-selective inhibitors like etomoxir that induce off-target peroxisome proliferation. Teglicar (ST1326) resolves this with reversible, mixed-type inhibition and 39-fold selectivity for liver CPT1A over muscle CPT1B, enabling clean isoform-specific conclusions. • IC50 = 0.68 μM, Ki = 0.36 μM (L-CPT1); 39-fold selectivity over M-CPT1 • 62% reduction in endogenous glucose production in vivo; 38% glycemic reduction in db/db mice • Reversible mechanism supports washout and acute perturbation protocols Supplied as ≥98% pure solid; custom synthesis and bulk quantities available. For NAFLD, diabetes, and cancer fatty acid oxidation dependency studies.

Molecular Formula C22H45N3O3
Molecular Weight 399.6 g/mol
CAS No. 250694-07-6
Cat. No. B1242479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeglicar
CAS250694-07-6
Synonyms4-trimethylammonio-3-((tetradecylcarbamoyl)amino)butyrate
4-trimethylammonio-TDCAB
Molecular FormulaC22H45N3O3
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1
InChIKeyBMZYTDRMCBZVNH-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teglicar: A Liver-Selective CPT1A Inhibitor for Metabolic Research


Teglicar (also designated ST1326) is a small-molecule, orally bioavailable inhibitor of carnitine palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for mitochondrial long-chain fatty acid import [1]. Unlike many CPT1 inhibitors, Teglicar acts via a reversible, mixed-type mechanism and demonstrates pronounced selectivity for the liver isoform (L-CPT1, CPT1A) over the muscle isoform (M-CPT1, CPT1B), with a reported 39-fold selectivity ratio . Its biochemical profile (IC50 = 0.68 μM, Ki = 0.36 μM against L-CPT1) and well-characterized in vivo pharmacology have made it a standard tool compound for dissecting fatty acid oxidation in metabolic disease, diabetes, and cancer research [2].

Target
Liver-selective CPT1A inhibitor
Mechanism
Reversible, mixed-type inhibition
Research models
Metabolic disease, diabetes, cancer models

Why Teglicar Cannot Be Substituted with Generic CPT1 Inhibitors


The CPT1 inhibitor class is highly heterogeneous; compounds differ fundamentally in mechanism (irreversible vs. reversible), isoform selectivity (liver vs. muscle vs. pan), and off-target liabilities. Teglicar's reversible, mixed-type inhibition and 39-fold selectivity for liver CPT1A contrasts sharply with etomoxir's irreversible, non-selective mechanism that induces hepatic peroxisome proliferation [1], and perhexiline's weak potency (IC50 ~77–148 μM) with documented CPT2 inhibition and neurotoxicity [2]. Substituting any generic CPT1 inhibitor for Teglicar will yield confounded results due to divergent selectivity profiles and distinct metabolic consequences.

Etomoxir
Irreversible mechanism may confound long-term metabolic studies and induce peroxisome proliferation.
Perhexiline
Weaker CPT1 inhibition and off-target CPT2 activity may alter metabolic phenotype interpretation.
Oxfenicine
Muscle-isoform preference shifts fatty acid oxidation inhibition away from liver, opposite tissue selectivity.

Quantitative Evidence for Teglicar vs. Comparator Compounds


Isoform Selectivity: Liver vs. Muscle CPT1 Preference

Teglicar exhibits a 39-fold higher selectivity for the liver isoform (L-CPT1) compared to the muscle isoform (M-CPT1) . In contrast, etomoxir shows only a ~1.3-fold selectivity for L-CPT1 over M-CPT1 based on recombinant enzyme IC50 values (4.1 μM vs 3.1 μM) [1], while oxfenicine is 46-fold selective for the muscle isoform (M-CPT1) over the liver isoform . This quantitative selectivity differential directly dictates which tissue's fatty acid oxidation is predominantly impacted in vivo.

Isoform selectivity
Head-to-head
39-fold liver preference
Supports liver-specific CPT1A pathway inhibition context
Etomoxir ~1.3-fold; oxfenicine M-CPT1 selective
Metabolic Disease CPT1A Selectivity Fatty Acid Oxidation

Reversible Inhibition Mechanism vs. Irreversible Inhibitors

Teglicar acts as a reversible, mixed-type inhibitor of L-CPT1 . This contrasts with etomoxir, which binds irreversibly to the CPT1 catalytic site, forming a covalent adduct that permanently inactivates the enzyme [1]. The irreversible nature of etomoxir leads to prolonged enzyme inhibition, compensatory upregulation of fatty acid oxidation enzymes, and off-target PPARα activation causing hepatic peroxisome proliferation [1], confounding long-term metabolic studies.

Inhibition mechanism
Class-level
Reversible, mixed-type
Allows washout and acute perturbation study designs
Etomoxir: irreversible, covalent binding
Reversible Inhibitor CPT1A Metabolic Flexibility

Potency and Therapeutic Index vs. Perhexiline

Teglicar demonstrates an IC50 of 0.68 μM against L-CPT1 [1]. The clinically used CPT1 inhibitor perhexiline is markedly less potent, with an IC50 of 148 μM for hepatic CPT1 in rat mitochondria [2]. This represents a >200-fold difference in potency. Furthermore, perhexiline lacks isoform selectivity and inhibits cardiac CPT2 with a similar IC50, contributing to its narrow therapeutic index and well-documented neurotoxicity and hepatotoxicity [3].

Potency vs perhexiline
Reported
>200-fold difference in IC50
Higher assay sensitivity; lower off-target risk at research concentrations
Teglicar IC50 0.68 µM; perhexiline 148 µM
CPT1 Inhibitor Potency IC50 Comparison Metabolic Drug

In Vivo Target Engagement: Liver-Specific Metabolic Effects

In rats, Teglicar (50 mg/kg bid) reduced endogenous glucose production by 62% without affecting peripheral glucose utilization, confirming liver-selective target engagement [1]. Crucially, heart 2-[3H]deoxyglucose uptake in mice was unchanged, demonstrating that the 39-fold in vitro selectivity for L-CPT1 translates into a functional sparing of cardiac muscle metabolism in vivo [1]. This contrasts with pan-CPT1 inhibitors like etomoxir, which can impair cardiac energetics due to M-CPT1 inhibition [2].

In vivo liver selectivity
Endpoint context
62% reduction in hepatic glucose output
Reported target engagement confirms liver-specific metabolic modulation
Cardiac glucose uptake unchanged in model
In Vivo Pharmacology Gluconeogenesis Tissue Selectivity

Antidiabetic Efficacy in Disease Models

Chronic administration of Teglicar (50 mg/kg bid, 45 days) to db/db diabetic mice reduced postabsorptive glycemia by 38%, water consumption by 31%, and fructosamine by 30% [1]. Insulin sensitivity was improved as assessed by insulin tolerance test. In contrast, the pan-CPT1 inhibitor etomoxir, while showing acute glucose-lowering effects, causes hepatic steatosis and peroxisome proliferation upon chronic dosing, limiting its utility in long-term diabetes models [2].

Chronic glycemic endpoint
Endpoint context
38% reduction in postabsorptive glycemia (db/db mice)
Reported model-response context; sustained glycemic endpoint improvement
45-day study; etomoxir associated with hepatic steatosis
Type 2 Diabetes db/db Mouse Glucose Homeostasis

Anticancer Activity in Hematological Cancer Cells

Teglicar (ST1326) exhibits cytotoxic activity against various hematological cancer cell lines. In Burkitt's lymphoma Raji cells, the IC50 was 8.6 μM at 72 hours [1]. In a panel of diffuse large B-cell lymphoma (DLBCL) cell lines, Teglicar impaired viability in 10/15 lines with IC50 values ranging from 5–18 μM, comparable to perhexiline's potency (IC50 5.5–7.5 μM in 5/5 lines) [2]. However, unlike perhexiline, Teglicar's superior isoform selectivity and lack of CPT2 inhibition provide a cleaner tool for interrogating CPT1A-specific dependencies in cancer metabolism.

Lymphoma cell cytotoxicity
Head-to-head
IC50 8.6 µM (Raji), 5–18 µM across DLBCL lines
Supports cytotoxicity endpoint review; CPT1A-dependent cancer cell models
Perhexiline similar potency range but less selective
Cancer Metabolism CPT1A Leukemia

Optimal Research and Preclinical Application Scenarios


Liver-Specific Fatty Acid Oxidation in Metabolic Disease Models

Use Teglicar to selectively inhibit hepatic CPT1A in rodent models of obesity, diabetes, or non-alcoholic fatty liver disease (NAFLD). The 39-fold selectivity over muscle CPT1B ensures that observed metabolic changes—such as the 62% reduction in endogenous glucose production [1]—are primarily driven by liver-specific effects, enabling clean interpretation of hepatic fatty acid oxidation's role in systemic glucose homeostasis.

CPT1A-Dependent Cancer Cell Profiling and Combination Therapy

Employ Teglicar as a selective CPT1A probe to screen cancer cell lines for fatty acid oxidation dependency. Given its cytotoxic IC50 of 8.6 μM in Raji cells [2] and demonstrated synergy with Bcl-2 inhibitors like venetoclax in AML [3], Teglicar is an ideal tool for exploring metabolic vulnerabilities and rational combination strategies in hematological malignancies and solid tumors.

Differentiating CPT1A from CPT1B and CPT2 Functions

Utilize Teglicar in comparative studies alongside oxfenicine (M-CPT1-selective) or perhexiline (CPT1/CPT2 pan-inhibitor) to dissect the distinct physiological roles of CPT isoforms. Teglicar's reversible, mixed-type inhibition of CPT1A allows for washout experiments and avoids the irreversible enzyme inactivation seen with etomoxir, making it superior for time-course or acute perturbation studies.

Preclinical Antidiabetic Drug Development and Target Validation

Incorporate Teglicar as a reference compound in preclinical diabetes programs targeting hepatic glucose output. The robust 38% glycemic reduction in db/db mice [1] provides a benchmark for evaluating novel CPT1A or gluconeogenesis inhibitors. Its oral bioavailability and manageable safety profile in long-term animal studies facilitate chronic dosing paradigms.

Application
Selection Property
Validation Focus
Hepatic CPT1A functional study in metabolic disease models
Isoform-selectivity review (liver vs. muscle)
Endogenous glucose production and systemic glucose homeostasis endpoints
CPT1A dependency screening in cancer cell lines
Cell-model endpoint review
Cytotoxicity IC50 and apoptosis pathway interaction
CPT isoform differentiation studies
Mechanism-specific inhibition (reversible, mixed-type)
Washout-reversible effect and time-course target engagement
Preclinical target validation for hepatic gluconeogenesis inhibitors
Benchmark compound for in vivo metabolic model response
Glycemic control and chronic tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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